molecular formula C9H9F2NO3 B1403198 6-(2,2-Difluoropropoxy)nicotinic acid CAS No. 1373864-51-7

6-(2,2-Difluoropropoxy)nicotinic acid

Cat. No. B1403198
CAS RN: 1373864-51-7
M. Wt: 217.17 g/mol
InChI Key: LQMPOYYMWCQUPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(2,2-Difluoropropoxy)nicotinic acid” is a chemical compound that is likely a derivative of nicotinic acid . Nicotinic acid, also known as niacin or vitamin B3, is an essential nutrient for humans and animals .

Scientific Research Applications

Vasorelaxation and Antioxidation Properties

Nicotinic acid derivatives, including thionicotinic acid analogs, have been investigated for their vasorelaxation and antioxidative activities. Studies have shown that these compounds can induce vasorelaxation in a dose-dependent manner, potentially mediated by endothelium-induced nitric oxide (NO) and prostacyclin. Moreover, these analogs exhibit significant antioxidant properties in both DPPH and superoxide dismutase (SOD) assays, indicating their potential as therapeutic agents for cardiovascular diseases (Prachayasittikul et al., 2010).

Receptor Mediation and Anti-lipolytic Effect

Research has identified specific receptors, such as PUMA-G and HM74, as mediators of nicotinic acid's anti-lipolytic effects. These findings have implications for understanding how nicotinic acid can decrease lipolysis in adipose tissue, highlighting a pathway that could be targeted for treating dyslipidemia without involving drug side effects directly (Tunaru et al., 2003).

Herbicidal Activity

Nicotinic acid derivatives have also been explored for their potential as herbicides. Some derivatives have demonstrated significant herbicidal activity against various plant species, suggesting their utility in agricultural applications. This area of research provides a foundation for developing new herbicides based on nicotinic acid chemistry (Yu et al., 2021).

Industrial Applications

The production methods and industrial applications of nicotinic acid have been reviewed, with a focus on ecological and green chemistry approaches. This research highlights the potential for sustainable production methods of nicotinic acid, which is critical for its widespread use in food, pharmaceutical, and biochemical industries (Lisicki et al., 2022).

Atherosclerosis Prevention

Nicotinic acid has been studied for its role in preventing atherosclerosis, primarily through its lipid-modifying effects. However, recent studies have also pointed out potential lipid-independent mechanisms, such as anti-inflammatory effects and the promotion of cholesterol efflux, which could contribute to its therapeutic potential in cardiovascular diseases (Lukasova et al., 2011).

properties

IUPAC Name

6-(2,2-difluoropropoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c1-9(10,11)5-15-7-3-2-6(4-12-7)8(13)14/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMPOYYMWCQUPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=NC=C(C=C1)C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,2-Difluoropropoxy)nicotinic acid

Synthesis routes and methods

Procedure details

The title compound is prepared in >99% yield (1.79 g, orange oil) from 6-chloronicotinic acid (1.3 g, 8.25 mmol) and 2,2-difluoropropan-1-ol instead of 2,2,2-trifluoroethanol by the similar manner in Step-1 of Amine-1.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Amine-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,2-Difluoropropoxy)nicotinic acid
Reactant of Route 2
Reactant of Route 2
6-(2,2-Difluoropropoxy)nicotinic acid
Reactant of Route 3
Reactant of Route 3
6-(2,2-Difluoropropoxy)nicotinic acid
Reactant of Route 4
Reactant of Route 4
6-(2,2-Difluoropropoxy)nicotinic acid
Reactant of Route 5
Reactant of Route 5
6-(2,2-Difluoropropoxy)nicotinic acid
Reactant of Route 6
Reactant of Route 6
6-(2,2-Difluoropropoxy)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.